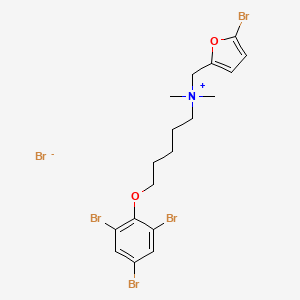
Ammonium, (5-bromo-2-furfuryl)dimethyl(5-(2,4,6-tribromophenoxy)pentyl)-, bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ammonium, (5-bromo-2-furfuryl)dimethyl(5-(2,4,6-tribromophenoxy)pentyl)-, bromide is a useful research compound. Its molecular formula is C18H22Br5NO2 and its molecular weight is 683.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound Ammonium, (5-bromo-2-furfuryl)dimethyl(5-(2,4,6-tribromophenoxy)pentyl)-, bromide is a quaternary ammonium salt characterized by its unique structural components, including a furan ring and multiple brominated phenoxy groups. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agricultural applications.
Chemical Structure and Properties
- Molecular Formula : C17H20Br5NO2
- Molecular Weight : 669.872 g/mol
- InChIKey : CCINNDIDBWPURC-UHFFFAOYSA-M
The compound's structure includes:
- A brominated furan moiety , which is often associated with various biological activities.
- A tribromophenoxy group , which may enhance its lipophilicity and biological interactions.
Biological Activity Overview
Research on compounds similar to ammonium bromide derivatives has indicated a range of biological activities, including:
- Antitumor Activity : Compounds with furan derivatives have been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on related furan derivatives demonstrated their ability to inhibit cell proliferation in lung cancer cell lines through mechanisms involving DNA binding and enzyme inhibition .
- Antimicrobial Properties : The presence of multiple bromine atoms in the structure may contribute to enhanced antimicrobial activity. Quaternary ammonium compounds are known for their effectiveness against a broad spectrum of microorganisms .
- Potential Insecticidal Effects : Given the structural characteristics, there is potential for use as an insecticide. Compounds with similar frameworks have been evaluated for their efficacy in pest control due to their ability to disrupt cellular processes in insects .
Case Studies and Experimental Data
-
Antitumor Activity Study :
- A study evaluated the cytotoxic effects of various substituted furan derivatives on human lung cancer cell lines (A549, HCC827). The results indicated that certain derivatives showed promising antitumor activity with IC50 values ranging from 9.48 μM to higher concentrations depending on the specific structure .
- Table 1 summarizes the IC50 values for selected compounds:
Compound ID Cell Line IC50 (μM) Compound 5 A549 9.48 Compound 6 HCC827 12.30 Compound 15 NCI-H358 15.00
- Antimicrobial Activity Assessment :
The proposed mechanisms for the biological activity of ammonium bromide derivatives include:
Properties
CAS No. |
60724-04-1 |
|---|---|
Molecular Formula |
C18H22Br5NO2 |
Molecular Weight |
683.9 g/mol |
IUPAC Name |
(5-bromofuran-2-yl)methyl-dimethyl-[5-(2,4,6-tribromophenoxy)pentyl]azanium;bromide |
InChI |
InChI=1S/C18H22Br4NO2.BrH/c1-23(2,12-14-6-7-17(22)25-14)8-4-3-5-9-24-18-15(20)10-13(19)11-16(18)21;/h6-7,10-11H,3-5,8-9,12H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
CNCNYIVGAJPOLN-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(CCCCCOC1=C(C=C(C=C1Br)Br)Br)CC2=CC=C(O2)Br.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















